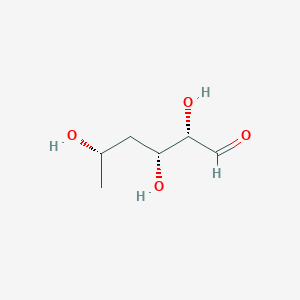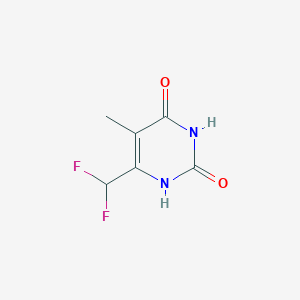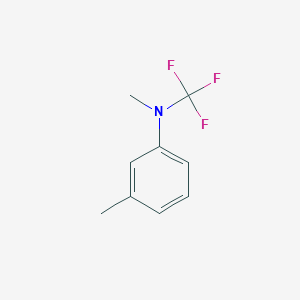
2-Iodo-3-methyl-5-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H6F3IO and a molecular weight of 302.03 g/mol . It is a solid, typically appearing as a colorless or white crystalline substance . This compound is known for its unique chemical structure, which includes iodine, methyl, and trifluoromethyl groups attached to a phenol ring.
Méthodes De Préparation
The synthesis of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol typically involves the following steps :
Reaction of 3-iodotoluene with trifluoroacetic acid: This step produces 3-iodo-5-(trifluoromethyl)benzyl alcohol.
Reaction of 3-iodo-5-(trifluoromethyl)benzyl alcohol with sodium hydride: This step yields this compound.
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above is commonly used in laboratory settings.
Analyse Des Réactions Chimiques
2-Iodo-3-methyl-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Iodo-3-methyl-5-(trifluoromethyl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Iodo-3-methyl-5-(trifluoromethyl)phenol is primarily related to its ability to undergo various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively . The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
2-Iodo-3-methyl-5-(trifluoromethyl)phenol can be compared with other similar compounds, such as:
2-Iodo-5-(trifluoromethyl)phenol: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
2-Iodo-3-methylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Iodo-3-methyl-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenol ring, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical and biological properties .
Propriétés
Formule moléculaire |
C8H6F3IO |
|---|---|
Poids moléculaire |
302.03 g/mol |
Nom IUPAC |
2-iodo-3-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F3IO/c1-4-2-5(8(9,10)11)3-6(13)7(4)12/h2-3,13H,1H3 |
Clé InChI |
ZWLIZCSTDUPRKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)



![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)





